molecular formula C23H19ClN2O3S2 B2503989 N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide CAS No. 941971-93-3

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide

Cat. No.: B2503989
CAS No.: 941971-93-3
M. Wt: 470.99
InChI Key: XADXMDKBKSTDRE-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzothiazole Core: Starting with 2-aminothiophenol and reacting it with a suitable chloro-substituted benzaldehyde under acidic conditions to form the benzothiazole core.

    Introduction of Benzyl Group: The benzothiazole intermediate is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group.

    Acetamide Formation: The final step involves the reaction of the benzylated benzothiazole with 4-methanesulfonylphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of the chloro and methanesulfonyl groups may enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(4-chlorophenyl)-2-(4-methanesulfonylphenyl)acetamide
  • N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide
  • N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

Uniqueness

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is unique due to the presence of the methanesulfonyl group, which can significantly influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S2/c1-31(28,29)18-12-10-16(11-13-18)14-21(27)26(15-17-6-3-2-4-7-17)23-25-22-19(24)8-5-9-20(22)30-23/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADXMDKBKSTDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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